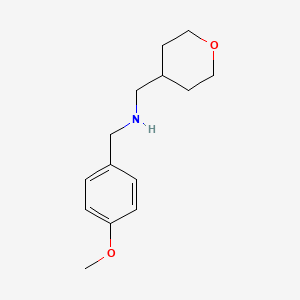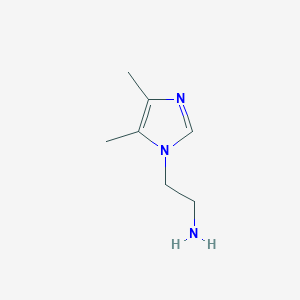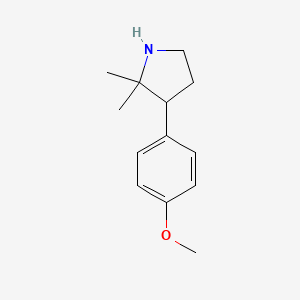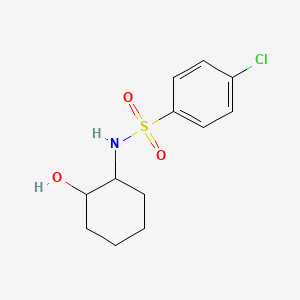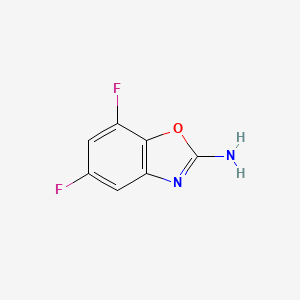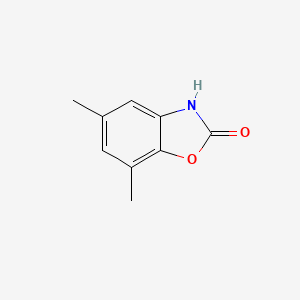![molecular formula C9H11N3 B7868295 2-(7H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine](/img/structure/B7868295.png)
2-(7H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is used in various scientific research applications, particularly in the fields of biology and medicine.
Preparation Methods
The preparation of Anti-Diphtheria Toxin antibody involves immunizing rabbits with purified native protein from Corynebacterium diphtheriae. The serum is then collected and purified to obtain the antibody . Industrial production methods typically involve large-scale immunization and purification processes to ensure a consistent and high-quality product.
Chemical Reactions Analysis
Anti-Diphtheria Toxin antibody primarily undergoes binding reactions with its target antigen, the diphtheria toxin. The binding is highly specific and involves the formation of antigen-antibody complexes. Common reagents used in these reactions include buffers and blocking agents to prevent non-specific binding . The major product formed from these reactions is the antigen-antibody complex, which can be detected using various assays such as ELISA and Western blotting.
Scientific Research Applications
Anti-Diphtheria Toxin antibody is widely used in scientific research for the detection and quantification of diphtheria toxin in various samples. It is employed in immunoassays such as ELISA, Western blotting, and immunoprecipitation . In medicine, this antibody is used to study the pathogenesis of diphtheria and to develop diagnostic tools and vaccines. In industry, it is used for quality control and safety testing of vaccines and other biological products.
Mechanism of Action
The mechanism of action of Anti-Diphtheria Toxin antibody involves the specific binding to the diphtheria toxin, neutralizing its toxic effects. The antibody recognizes and binds to specific epitopes on the toxin, preventing it from interacting with its cellular targets . This binding inhibits the toxin’s ability to enter cells and disrupt protein synthesis, thereby neutralizing its pathogenic effects.
Comparison with Similar Compounds
Anti-Diphtheria Toxin antibody can be compared with other antibodies targeting bacterial toxins, such as Anti-Tetanus Toxin antibody and Anti-Botulinum Toxin antibody. While all these antibodies function by neutralizing their respective toxins, Anti-Diphtheria Toxin antibody is unique in its specificity for diphtheria toxin . Similar compounds include:
- Anti-Tetanus Toxin antibody
- Anti-Botulinum Toxin antibody
- Anti-Pertussis Toxin antibody
These antibodies share similar preparation methods and applications but differ in their target specificities and mechanisms of action.
Properties
IUPAC Name |
2-(7H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c10-4-3-7-6-12-9-8(7)2-1-5-11-9/h1-2,5-6H,3-4,10H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBXAJWXUYDUTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C2=C1)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CNC2=NC=C(C2=C1)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
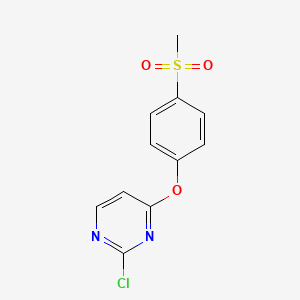
![2-[(2-Bromo-4-nitrophenoxy)methyl]pyrrolidine](/img/structure/B7868218.png)
![2-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)ethan-1-amine](/img/structure/B7868225.png)
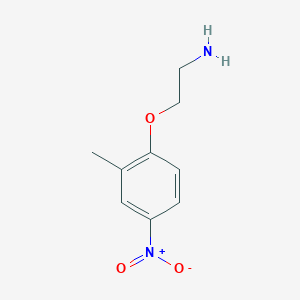
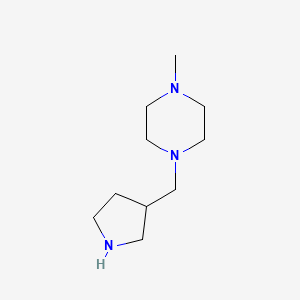
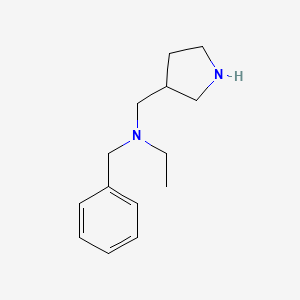
![3-[(3,5-Dimethylphenoxy)methyl]pyrrolidine](/img/structure/B7868269.png)
![N,N-dimethyl-4-({[(oxan-4-yl)methyl]amino}methyl)aniline](/img/structure/B7868275.png)
